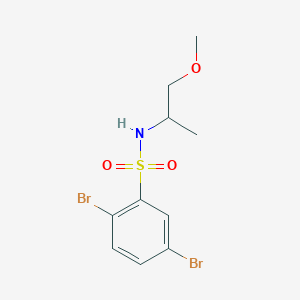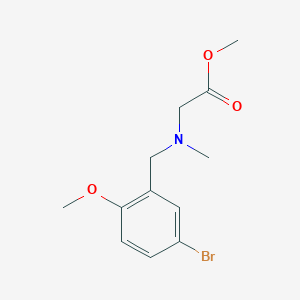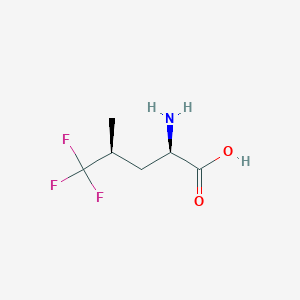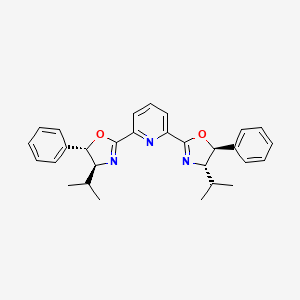
2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide typically involves the reaction of 4-chloro-1H-pyrazole with 3-cyanophenylacetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: May be used in the development of agrochemicals or other industrial products.
作用機序
The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-nitrophenyl)acetamide
- 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-chloro-1H-pyrazol-1-yl)-N-(3-cyanophenyl)acetamide may exhibit unique properties due to the presence of the cyanophenyl group, which can influence its reactivity and biological activity.
特性
分子式 |
C12H9ClN4O |
|---|---|
分子量 |
260.68 g/mol |
IUPAC名 |
2-(4-chloropyrazol-1-yl)-N-(3-cyanophenyl)acetamide |
InChI |
InChI=1S/C12H9ClN4O/c13-10-6-15-17(7-10)8-12(18)16-11-3-1-2-9(4-11)5-14/h1-4,6-7H,8H2,(H,16,18) |
InChIキー |
MJGDZRIZKAGVIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=C(C=N2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14908552.png)
![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)

![n-(Sec-butyl)-4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14908566.png)







![Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14908612.png)
![n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14908633.png)

